Cas no 824937-50-0 (N-(4-Acetyl-2-fluorophenyl)methane Sulfonamide)

N-(4-Acetyl-2-fluorophenyl)methane Sulfonamide structure
824937-50-0 structure
Product Name:N-(4-Acetyl-2-fluorophenyl)methane Sulfonamide
CAS No:824937-50-0
MF:C9H10FNO3S
MW:231.24400472641
CID:690414
PubChem ID:58755745
Update Time:2025-09-24

N-(4-Acetyl-2-fluorophenyl)methane Sulfonamide Chemical and Physical Properties

Names and Identifiers

    • Methanesulfonamide, N-(4-acetyl-2-fluorophenyl)-
    • N-(4-acetyl-2-fluorophenyl)methanesulfonamide
    • RLCQVLUTJPDRTK-UHFFFAOYSA-N
    • 824937-50-0
    • SCHEMBL5674438
    • 3'-Fluoro-4'-(methylsulfonylamino)acetophenone
    • EN300-135509
    • DTXSID80729868
    • N-(4-Acetyl-2-fluorophenyl)methane Sulfonamide
    • Inchi: 1S/C9H10FNO3S/c1-6(12)7-3-4-9(8(10)5-7)11-15(2,13)14/h3-5,11H,1-2H3
    • InChI Key: RLCQVLUTJPDRTK-UHFFFAOYSA-N
    • SMILES: S(C)(NC1C=CC(C(C)=O)=CC=1F)(=O)=O

Computed Properties

  • Exact Mass: 231.03654252g/mol
  • Monoisotopic Mass: 231.03654252g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 336
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 71.6Ų

N-(4-Acetyl-2-fluorophenyl)methane Sulfonamide Pricemore >>

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